molecular formula C14H17ClN2O3 B13231404 4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid

4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid

Cat. No.: B13231404
M. Wt: 296.75 g/mol
InChI Key: KOPGHXBRLVHQBY-UHFFFAOYSA-N
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Description

4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.74938 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexylcarbamoyl group, and an amino group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Carbamoylation: The resulting 4-chloro-3-aminobenzoic acid is reacted with cyclohexyl isocyanate to form the desired product, 4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid.

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-aminobenzoic acid: A precursor in the synthesis of 4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid.

    4-chlorobenzoic acid: The starting material for the synthesis.

    Cyclohexyl isocyanate: Used in the carbamoylation step.

Uniqueness

4-chloro-3-[(cyclohexylcarbamoyl)amino]benzoic acid is unique due to the presence of both a chloro group and a cyclohexylcarbamoyl group, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these functional groups are required.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

4-chloro-3-(cyclohexylcarbamoylamino)benzoic acid

InChI

InChI=1S/C14H17ClN2O3/c15-11-7-6-9(13(18)19)8-12(11)17-14(20)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19)(H2,16,17,20)

InChI Key

KOPGHXBRLVHQBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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